molecular formula C9H6N2O3 B1584730 8-Nitroquinolin-6-ol CAS No. 5437-99-0

8-Nitroquinolin-6-ol

Cat. No.: B1584730
CAS No.: 5437-99-0
M. Wt: 190.16 g/mol
InChI Key: AZDVQVFOHUFHOP-UHFFFAOYSA-N
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Description

8-Nitroquinolin-6-ol (CAS: 16727-28-9) is a nitro-substituted derivative of 8-hydroxyquinoline, featuring a nitro group at position 8 and a hydroxyl group at position 6 of the quinoline ring. Its molecular formula is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol .

Preparation Methods

Classical Skraup Synthesis Approach

One of the foundational methods to prepare quinoline derivatives such as 8-nitroquinolin-6-ol involves the Skraup synthesis , a classical method for quinoline ring construction.

  • Starting Materials: The synthesis typically begins with substituted anilines, such as 2-amino-5-nitrophenol or related derivatives.
  • Reaction Conditions: The reaction mixture includes glycerol, concentrated sulfuric acid, and sodium nitrobenzenesulfonate or similar reagents to facilitate ring closure and substitution.
  • Process Details: Heating the mixture induces cyclization to form the quinoline core with the nitro group introduced at the 8-position and the hydroxyl at the 6-position.
  • Yields: Literature reports yields around 57% for related compounds such as 6-fluoro-8-quinolinol, indicating moderate efficiency for such syntheses.

This method is advantageous for its direct approach to quinoline construction but requires careful control of reaction parameters to achieve the desired substitution pattern.

Halogenation strategies are often used to modify quinoline derivatives at specific positions, which can precede or follow the introduction of nitro and hydroxyl groups.

  • Bromination: Bromination preferentially occurs at the 3-position of 8-nitroquinoline, but 6-bromo-8-nitroquinoline can be synthesized via alternative routes such as Skraup reaction starting from 4-bromo-2-nitroaniline.
  • Functional Group Interconversion: The nitro group at the 8-position can be reduced to an amino group using elemental iron powder in a mixture of glacial acetic acid and water. This amino group can then be converted to other functional groups, such as methanesulfonamido, via reaction with methanesulfonyl chloride.

Though these transformations are more common for analogues, they provide insight into the chemical flexibility around the 8-nitroquinoline core, which is relevant for preparing this compound and its derivatives.

Direct Nucleophilic Substitution on Methoxy Precursors

A practical and efficient preparation of this compound involves the demethylation of 6-methoxy-8-nitroquinoline using hydrobromic acid or hydrochloric acid under reflux conditions.

Yield (%) Reaction Conditions Description
95 48% HBr, reflux for 16 hours 6-Methoxy-8-nitroquinoline dissolved in hydrobromic acid, refluxed, then neutralized to yield this compound as yellow crystals.
74 48% HBr in acetic acid, 130 °C, 48 hours Similar demethylation in mixed HBr and acetic acid solution, followed by neutralization and filtration to isolate the product.
49 HCl and phosphoric acid, 80 °C, 4 hours Alternative method starting from 4-amino-3-nitrophenol with acrolein addition, yielding this compound after filtration and neutralization.

This method is widely used due to its relatively high yields and operational simplicity. The demethylation step efficiently converts the methoxy group at position 6 to the hydroxyl group, while the nitro group remains intact at position 8.

Oxidative Nitration and Electrophilic Substitution

Electrophilic nitration to introduce the nitro group at the 8-position can be challenging due to the electron density and substitution pattern of the quinoline ring.

  • Attempts to introduce fluorine at the 3-position of 8-nitroquinoline using electrophilic fluorinating agents failed, indicating the stability and selectivity challenges in halogenation/nitration reactions on this scaffold.
  • The nitration is typically performed on precursors that already have the quinoline ring established, often requiring strong acidic conditions and controlled temperatures to avoid side reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Skraup Synthesis 2-Amino-5-nitrophenol Glycerol, H2SO4, sodium nitrobenzenesulfonate ~57 Classical ring formation; moderate yield; direct quinoline synthesis
Demethylation of 6-methoxy-8-nitroquinoline 6-Methoxy-8-nitroquinoline 48% HBr reflux 16 h / 48% HBr in HOAc 130 °C 48 h 74-95 Efficient conversion to this compound; operationally straightforward
Acid-catalyzed condensation 4-Amino-3-nitrophenol + acrolein HCl, phosphoric acid, 80 °C, 4 h 49 Alternative synthesis route; moderate yield
Halogenation and functional group interconversion 8-Nitroquinoline derivatives Bromination, reduction with Fe, sulfonylation N/A Used for analogues; informs functional group transformations on quinoline core

Research Findings and Observations

  • The demethylation of 6-methoxy-8-nitroquinoline using hydrobromic acid is the most reported and reliable method for preparing this compound with high purity and yield.
  • The Skraup synthesis remains a foundational synthetic route but is less commonly used for this specific compound due to moderate yields and complex reaction mixtures.
  • Attempts at direct electrophilic fluorination or halogenation at certain positions on the quinoline ring have limitations, underscoring the importance of choosing appropriate synthetic strategies.
  • Reduction and functional group interconversion strategies on 8-nitroquinoline derivatives allow for further modification but are secondary to the direct preparation of this compound itself.
  • The reaction conditions involving strong acids and elevated temperatures require careful handling and optimization to maximize product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 8-aminoquinolin-6-ol.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives with different oxidation states.

    Reduction: 8-Aminoquinolin-6-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

8-Nitroquinolin-6-ol has been studied extensively for its potential therapeutic applications, particularly in the treatment of malaria and other infectious diseases.

  • Antimalarial Activity : This compound exhibits significant activity against various strains of Plasmodium, particularly targeting the liver stages of the parasite. Its derivatives have been utilized in antimalarial therapies, showcasing efficacy similar to that of primaquine and tafenoquine, which are established antimalarial drugs .
  • Neuroprotective Properties : Recent studies indicate that this compound and its metal complexes demonstrate neuroprotective effects by reducing oxidative stress in neuronal cells. These compounds have shown promise in models of neurodegenerative diseases, including Alzheimer's disease, by inhibiting key enzymes involved in neurotoxicity .

Chemical Synthesis

The compound serves as a precursor for synthesizing various quinoline derivatives used in organic synthesis. Its unique structure allows for multiple chemical modifications, enabling the development of new compounds with tailored properties.

  • Synthesis of Derivatives : this compound can be transformed into aminoquinoline derivatives through reduction reactions, which are important for developing new pharmaceuticals .

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in various industrial processes:

  • Dyes and Pigments : The compound is used in producing dyes and pigments due to its vibrant color properties and stability under different environmental conditions.

Antimalarial Efficacy Study

A study conducted on rhesus monkeys evaluated the effectiveness of this compound against Plasmodium cynomolgi sporozoites, demonstrating its potential for achieving radical cure in malaria treatment.

Neuroprotection Research

In vitro studies using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide indicated that this compound significantly reduced reactive oxygen species (ROS) levels and improved mitochondrial function, highlighting its role as a neuroprotective agent against oxidative damage .

Summary of Findings

The applications of this compound span across medicinal chemistry, chemical synthesis, and industrial uses. Its antimalarial properties make it a critical component in malaria treatment regimens, while its neuroprotective effects present new avenues for addressing neurodegenerative diseases. Furthermore, its versatility in chemical synthesis positions it as an essential compound for developing novel pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Nitroquinolin-6-ol involves its

Biological Activity

8-Nitroquinolin-6-ol, a derivative of 8-hydroxyquinoline, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antiparasitic effects, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitro group at the 8-position and a hydroxyl group at the 6-position of the quinoline ring. This structural configuration contributes to its unique biological properties.

Antimicrobial Activity

Antibacterial Effects
this compound exhibits potent antibacterial activity against various pathogenic strains. A study highlighted its effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Antifungal Activity
Research indicates that derivatives of 8-nitroquinoline also possess antifungal properties. For instance, compounds derived from this scaffold have shown efficacy against Candida albicans and other fungal pathogens, suggesting potential applications in treating fungal infections .

Anticancer Activity

This compound has been investigated for its anticancer properties. Recent studies reveal that it induces apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) and DNA damage. Notably, certain derivatives have demonstrated IC50 values lower than 1 μM against HeLa cervical cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (μM)Mechanism of Action
This compoundHeLa<1Induction of ROS and apoptosis
Cu(II) ComplexVarious Cancer Cells<1Caspase-dependent apoptosis

Antiparasitic Activity

The antiparasitic effects of this compound have been explored particularly against Leishmania infantum and Trypanosoma brucei. A series of derivatives were synthesized and evaluated, revealing that specific structural modifications enhance their activity. The presence of an intramolecular hydrogen bond between the lactam function and nitro group is crucial for their efficacy .

Table 2: Antiparasitic Activity Overview

CompoundParasiteActivityRemarks
Compound 22L. infantumActiveSelectively bioactivated by NTR1
Compound XT. bruceiModerateLow cytotoxicity on HepG2 cells

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural features. Modifications to the nitro group or hydroxyl group can enhance or diminish its pharmacological effects. For instance, increasing the lipophilicity of substituents on the quinoline ring correlates with improved antiviral activity against H5N1 .

Case Studies

  • Antiviral Activity : A recent study investigated the antiviral potential of various nitro-substituted quinoline derivatives against influenza viruses, demonstrating that certain compounds achieved over 90% inhibition with low cytotoxicity .
  • Anticancer Mechanism : Another research focused on the mechanism by which this compound induces apoptosis in cancer cells, revealing that it triggers oxidative stress leading to DNA damage and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Nitroquinolin-6-ol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis of this compound often involves nitration of quinolin-6-ol derivatives. One validated method starts with 6-methoxyquinoline, where nitration is achieved using mixed acids (e.g., nitric and sulfuric acids) under controlled temperatures (0–5°C) to prevent over-nitration. Post-nitration, demethylation via hydrobromic acid in acetic acid at reflux for 48 hours yields the target compound with 74% efficiency . Critical parameters include:

  • Temperature control during nitration to avoid byproducts.
  • Acid concentration and reaction time for demethylation.
  • Purification via column chromatography to isolate the nitro-hydroxyl derivative.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Key techniques include:

  • HPLC : Assess purity (>99% achievable with optimized synthesis) .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., nitro group at C8, hydroxyl at C6) through characteristic shifts (e.g., hydroxyl proton at δ10–12 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 190.16 for C₉H₆N₂O₃) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The compound is sensitive to light and moisture. Recommended storage:

  • Short-term : –20°C in amber vials under nitrogen, stable for 3 years.
  • Long-term : –80°C for minimal degradation (<1% annual loss) .
  • Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) can predict shelf life under varying conditions.

Advanced Research Questions

Q. What strategies resolve contradictory reports on the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer : Discrepancies often stem from:

  • Strain Variability : Use standardized strains (e.g., ATCC Staphylococcus aureus) and CLSI/MICE protocols .
  • Solubility Limits : Pre-solubilize in DMSO (≤1% v/v) to avoid solvent toxicity.
  • Biofilm vs. Planktonic Assays : Biofilm-specific MICs may be 10–100× higher; use crystal violet assays for biofilm quantification .
  • Metabolomic Profiling : Compare bacterial metabolic pathways pre/post-treatment to identify resistance mechanisms.

Q. How does the electronic configuration of this compound influence its reactivity in coordination chemistry?

  • Methodological Answer : The nitro group (–NO₂) acts as an electron-withdrawing group, enhancing the acidity of the hydroxyl proton (pKa ~8.5) and facilitating deprotonation for metal binding.

  • Coordination Sites : The hydroxyl (C6) and quinoline nitrogen (N1) form chelates with transition metals (e.g., Cu²⁺, Fe³⁺).
  • Spectroscopic Validation : UV-Vis (ligand-to-metal charge transfer bands) and EPR (for paramagnetic complexes) confirm coordination geometry .
  • DFT Calculations : Predict preferred binding modes (e.g., bidentate vs. monodentate) .

Q. How can researchers elucidate the nitration mechanism in this compound synthesis?

  • Methodological Answer : Mechanistic studies may involve:

  • Isotopic Labeling : Use ¹⁵N-labeled nitric acid to track nitro group incorporation via NMR/MS .
  • Kinetic Profiling : Monitor reaction intermediates (e.g., nitronium ion adducts) using stopped-flow UV spectroscopy.
  • Computational Modeling : Simulate nitration pathways (e.g., electrophilic aromatic substitution at C8) with Gaussian or ORCA software .

Q. What methodological approaches optimize regioselective functionalization of this compound?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate C7, enabling halogenation or alkylation .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C2/C4 positions (electron-rich due to nitro group’s meta-directing effect) .
  • Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., TMS ether) to prevent side reactions during nitration .

Comparison with Similar Compounds

The following sections compare 8-nitroquinolin-6-ol with structurally related compounds, focusing on substituent positions, physical properties, and applications.

Positional Isomers

(a) 5-Nitroquinolin-8-ol (Nitroxoline)

  • Structure : Nitro at position 5, hydroxyl at position 6.
  • Molecular Formula: C₉H₆N₂O₃ (identical to this compound).
  • Applications : Used as an antibiotic (e.g., against urinary tract infections) .
  • Key Difference: The shifted nitro group alters biological activity, making nitroxoline clinically relevant, whereas this compound is primarily a research intermediate .

(b) 5-Nitroquinolin-6-ol (CAS: 103028-63-3)

  • Structure : Nitro at position 5, hydroxyl at position 5.
  • Molecular Formula : C₉H₆N₂O₃.
  • Properties: Limited commercial availability; research focus on its structural isomerism .

Derivatives with Substituent Variations

(a) Trifluoromethyl and Halogen-Substituted Derivatives

  • Example: 3-Bromo-8-nitro-6-trifluoromethylquinolin-2(1H)-one (Compound 6 in ). Structure: Bromo at position 3, trifluoromethyl at 6, nitro at 7. Applications: Displays submicromolar activity against Trypanosoma parasites, highlighting the impact of electron-withdrawing groups on antiparasitic efficacy .
  • Comparison: The trifluoromethyl group enhances lipophilicity and bioavailability compared to the hydroxyl group in this compound .

(b) Styryl-Substituted Derivatives

  • Example: (E)-5-Chloro-7-nitro-2-styrylquinolin-8-ol (5a-d). Synthesis: Nitration of styryl-substituted precursors in nitric acid . Applications: Potential use in optoelectronics due to extended conjugation from the styryl group, unlike the parent compound .

Structural Analogs and Isoquinoline Derivatives

(a) 8-Nitroquinoline (CAS: 607-35-2)

  • Structure : Lacks the hydroxyl group at position 6.
  • Properties : Lower melting point (86–90°C ) due to reduced hydrogen bonding .
  • Applications: Primarily a nitration intermediate, unlike the bioactive this compound .

(b) 5-Nitroisoquinolin-6-ol (CAS: 850305-91-8)

  • Structure: Isoquinoline backbone with nitro at position 5 and hydroxyl at 6.

Comparative Data Table

Compound Molecular Formula Substituents Melting Point (°C) Key Applications References
This compound C₉H₆N₂O₃ 8-NO₂, 6-OH 222 Research intermediate
5-Nitroquinolin-8-ol C₉H₆N₂O₃ 5-NO₂, 8-OH N/A Antibiotic
8-Nitroquinoline C₉H₆N₂O₂ 8-NO₂ 86–90 Synthetic intermediate
3-Bromo-8-nitro-6-CF₃ C₁₀H₆BrF₃N₂O 3-Br, 6-CF₃, 8-NO₂ N/A Antiparasitic agent
5-Nitroisoquinolin-6-ol C₉H₆N₂O₃ 5-NO₂, 6-OH (isoquinoline) N/A Structural studies

Properties

IUPAC Name

8-nitroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-10-9(6)8(5-7)11(13)14/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDVQVFOHUFHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280359
Record name 8-nitroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-99-0
Record name NSC16523
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-nitroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-methoxy-8-nitro-quinoline (9 g, 44.1 mmol) in HBr (100 mL) as heated at 110° C. overnight. Additional HBr (80 mL) was added and the reaction continued to heat for an additional 24 hours. The cooled reaction mixture was basified with 2.5 N NaOH (800 mL) and extracted into EtOAc (2×300 mL). The organic fractions were combined, dried over Na2SO4 and purified by column chromatography (50% EtOAc/hexane) to afford 2.71 g (32%) of the title compound as a white solid: mp discolors above 100° C., MS(−)ESI m/z 189 [M−H]−.
Quantity
9 g
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100 mL
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800 mL
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reactant
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Quantity
80 mL
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solvent
Reaction Step Three
Yield
32%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
8-Nitroquinolin-6-ol
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1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
8-Nitroquinolin-6-ol
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
8-Nitroquinolin-6-ol
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
8-Nitroquinolin-6-ol
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
8-Nitroquinolin-6-ol
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone
8-Nitroquinolin-6-ol

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